Cas no 2138066-72-3 (1-2-bromo-1-(pentan-3-yloxy)ethyl-2-methylbenzene)

1-2-bromo-1-(pentan-3-yloxy)ethyl-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-2-bromo-1-(pentan-3-yloxy)ethyl-2-methylbenzene
- EN300-1136400
- 1-[2-bromo-1-(pentan-3-yloxy)ethyl]-2-methylbenzene
- 2138066-72-3
-
- Inchi: 1S/C14H21BrO/c1-4-12(5-2)16-14(10-15)13-9-7-6-8-11(13)3/h6-9,12,14H,4-5,10H2,1-3H3
- InChI Key: CDPXTTBKOSSQKR-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC=CC=1C)OC(CC)CC
Computed Properties
- Exact Mass: 284.07758g/mol
- Monoisotopic Mass: 284.07758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 9.2Ų
1-2-bromo-1-(pentan-3-yloxy)ethyl-2-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136400-1.0g |
1-[2-bromo-1-(pentan-3-yloxy)ethyl]-2-methylbenzene |
2138066-72-3 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1136400-0.5g |
1-[2-bromo-1-(pentan-3-yloxy)ethyl]-2-methylbenzene |
2138066-72-3 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1136400-2.5g |
1-[2-bromo-1-(pentan-3-yloxy)ethyl]-2-methylbenzene |
2138066-72-3 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-1136400-0.25g |
1-[2-bromo-1-(pentan-3-yloxy)ethyl]-2-methylbenzene |
2138066-72-3 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
Enamine | EN300-1136400-0.05g |
1-[2-bromo-1-(pentan-3-yloxy)ethyl]-2-methylbenzene |
2138066-72-3 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1136400-1g |
1-[2-bromo-1-(pentan-3-yloxy)ethyl]-2-methylbenzene |
2138066-72-3 | 95% | 1g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1136400-0.1g |
1-[2-bromo-1-(pentan-3-yloxy)ethyl]-2-methylbenzene |
2138066-72-3 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
Enamine | EN300-1136400-5g |
1-[2-bromo-1-(pentan-3-yloxy)ethyl]-2-methylbenzene |
2138066-72-3 | 95% | 5g |
$2028.0 | 2023-10-26 | |
Enamine | EN300-1136400-10g |
1-[2-bromo-1-(pentan-3-yloxy)ethyl]-2-methylbenzene |
2138066-72-3 | 95% | 10g |
$3007.0 | 2023-10-26 |
1-2-bromo-1-(pentan-3-yloxy)ethyl-2-methylbenzene Related Literature
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1. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
Additional information on 1-2-bromo-1-(pentan-3-yloxy)ethyl-2-methylbenzene
Introduction to 1-2-Bromo-1-(Pentan-3-yloxy)ethyl-2-methylbenzene (CAS No. 2138066-72-3)
1-2-Bromo-1-(Pentan-3-yloxy)ethyl-2-methylbenzene (CAS No. 2138066-72-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a bromo substituent, an alkoxy group, and a substituted benzene ring. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 1-2-Bromo-1-(Pentan-3-yloxy)ethyl-2-methylbenzene is C14H21OBr, and its molecular weight is approximately 299.21 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including substitution and addition reactions. The bromo substituent on the ethyl group makes it a versatile reagent for further functionalization, while the alkoxy group provides additional reactivity and solubility properties.
In the context of pharmaceutical research, 1-2-Bromo-1-(Pentan-3-yloxy)ethyl-2-methylbenzene has been explored as a potential intermediate in the synthesis of novel drugs. Recent studies have shown that compounds with similar structures can exhibit bioactive properties, such as anti-inflammatory, antimicrobial, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and biological evaluation of a series of brominated alkyl ethers derived from substituted benzenes. These compounds demonstrated significant inhibitory effects on cancer cell proliferation, suggesting their potential as lead compounds for drug development.
Beyond pharmaceutical applications, 1-2-Bromo-1-(Pentan-3-yloxy)ethyl-2-methylbenzene has also found use in materials science. The compound's unique structure and reactivity make it suitable for the preparation of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized brominated alkyl ethers in the synthesis of polymer precursors for high-performance materials. These materials exhibit enhanced mechanical strength and thermal stability, making them ideal for applications in electronics and aerospace industries.
The synthetic pathway for 1-2-Bromo-1-(Pentan-3-yloxy)ethyl-2-methylbenzene typically involves several steps. Initially, the bromination of an appropriate starting material is carried out under controlled conditions to introduce the bromo substituent. Subsequently, an alkylation reaction is performed to attach the alkoxy group to the ethyl chain. Finally, the substituted benzene ring is introduced through a coupling reaction or another suitable method. Each step requires careful optimization to ensure high yields and purity of the final product.
The physical properties of 1-2-Bromo-1-(Pentan-3-yloxy)ethyl-2-methylbenzene, such as its melting point, boiling point, and solubility in various solvents, are crucial for its practical applications. The compound is generally a colorless liquid at room temperature with a characteristic odor. Its solubility in organic solvents like dichloromethane and ethanol makes it easy to handle and process in laboratory settings.
Safety considerations are an essential aspect when working with any chemical compound. While 1-2-Bromo-1-(Pentan-3-yloxy)ethyl-2-methylbenzene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when handling it. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and ensuring proper ventilation in the workspace.
In conclusion, 1-2-Bromo-1-(Pentan-3-yloxy)ethyl-2-methylbenzene (CAS No. 2138066-72-3) is a versatile organic compound with promising applications in pharmaceuticals and materials science. Its unique molecular structure and reactivity make it an attractive intermediate for further chemical synthesis and biological evaluation. Ongoing research continues to explore its potential uses and optimize its synthesis methods, contributing to advancements in various scientific fields.
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